N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that features a perylene core substituted with tert-butylphenoxy and methylbenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the perylene core. The core is then functionalized with tert-butylphenoxy and methylbenzenesulfonamide groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate into DNA or interact with proteins, potentially disrupting their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1)
- 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2)
Uniqueness
Compared to similar compounds, N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide exhibits unique properties due to its specific substitution pattern. The presence of tert-butylphenoxy and methylbenzenesulfonamide groups enhances its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(4-tert-butylphenoxy)-9,10-dioxoanthracen-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5S/c1-19-9-15-22(16-10-19)38(35,36)32-26-18-17-25-27(29(34)24-8-6-5-7-23(24)28(25)33)30(26)37-21-13-11-20(12-14-21)31(2,3)4/h5-18,32H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBUMPDUPZBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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